
1-Piperazinebutanol,-alpha-,-alpha--dimethyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) is a chemical compound with the molecular formula C10H22N2O. It is known for its unique structure, which includes a piperazine ring and a butanol group. This compound is used in various scientific research applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) typically involves the reaction of piperazine with butanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) involves large-scale chemical reactors. The process is carefully monitored to ensure consistent quality and efficiency. The use of advanced technologies and equipment helps in achieving high production rates while maintaining safety standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .
Common Reagents and Conditions: Common reagents used in the reactions of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which make them suitable for various applications .
Applications De Recherche Scientifique
1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) is widely used in scientific research due to its versatile properties In chemistry, it serves as a building block for synthesizing more complex molecules In biology, it is used in studies related to enzyme interactions and cellular processesAdditionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) include other piperazine derivatives and butanol-containing compounds. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness: 1-Piperazinebutanol,-alpha-,-alpha–dimethyl-(9CI) is unique due to its specific combination of a piperazine ring and a butanol group. This unique structure contributes to its distinct chemical properties and makes it suitable for a wide range of applications in scientific research and industry .
Propriétés
Numéro CAS |
369625-94-5 |
|---|---|
Formule moléculaire |
C10H22N2O |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2-methyl-5-piperazin-1-ylpentan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-10(2,13)4-3-7-12-8-5-11-6-9-12/h11,13H,3-9H2,1-2H3 |
Clé InChI |
XELPFLRTZSGYGH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCN1CCNCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

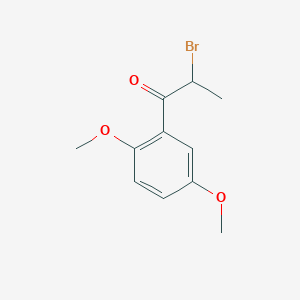
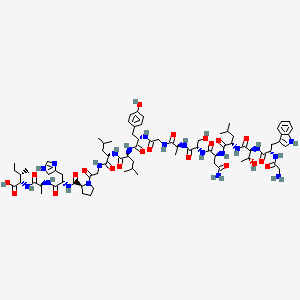

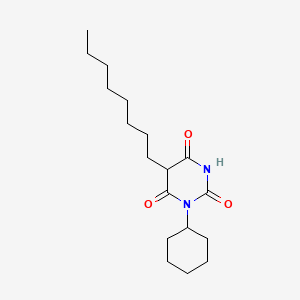
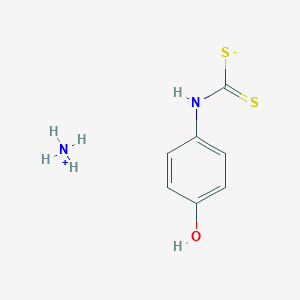
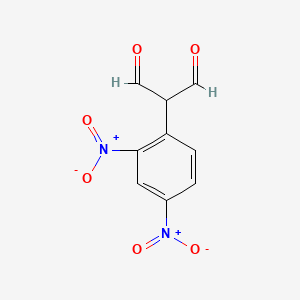
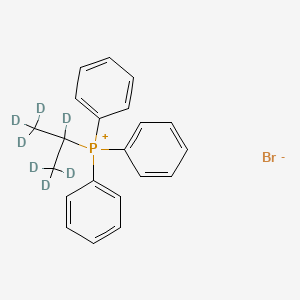

![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid;hydrate](/img/structure/B13828628.png)

![2-[5-(2,5-Dimethylphenoxy)pentylamino]ethanol](/img/structure/B13828636.png)
![2-[2-[2-(4-aminophenyl)-1,3-benzothiazol-6-yl]-1,3-benzothiazol-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid](/img/structure/B13828639.png)
